4-Methylthio-4-methyl-2-pentanone

描述

Historical Context and Discovery

The emergence of 4-Methylthio-4-methyl-2-pentanone in the scientific literature traces back to 1948, marking a significant milestone in organosulfur chemistry research. Hungarian chemists Zoltán Földi and Jano Kollonitsch first documented this compound in their pioneering work on thiol addition reactions across double bonds, establishing the foundational understanding of its synthetic pathways. The same year witnessed concurrent research efforts by Russian and Turkish scientists, indicating the compound's immediate recognition as a molecule of scientific interest across multiple research communities.

The compound's initial characterization emerged from systematic studies of thiol chemistry, where researchers were exploring the addition mechanisms of sulfur-containing functional groups to unsaturated organic molecules. This early work laid the groundwork for understanding the structural features that would later prove crucial to the compound's identification in natural systems. The 1948 publications represented the first formal chemical literature appearance of this compound, establishing its place in the growing field of organosulfur compound research.

The historical significance of this discovery extends beyond mere academic interest, as the compound would later be identified in numerous natural sources, including blackcurrant fruits and various wine varieties. This natural occurrence validated the early synthetic work and demonstrated the compound's broader relevance to biochemical systems. The progression from laboratory synthesis to natural product identification illustrates the interconnected nature of chemical research and the importance of early foundational studies in establishing comprehensive understanding of molecular systems.

Chemical Classification and Significance

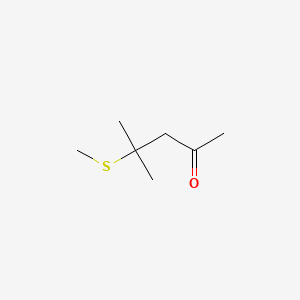

This compound belongs to the chemical class of ketones, specifically characterized by the presence of a carbonyl group bonded to two carbon atoms in the molecular framework. The compound exhibits the general ketone structure R2C=O, where neither R group represents a hydrogen atom, conforming to the fundamental definition of ketonic compounds. The molecular structure incorporates a methylthio substituent at the 4-position, creating a unique organosulfur ketone with distinctive chemical properties.

The systematic nomenclature identifies this compound as 4-methyl-4-methylsulfanylpentan-2-one according to International Union of Pure and Applied Chemistry conventions. The molecular formula C7H14OS reflects the presence of seven carbon atoms, fourteen hydrogen atoms, one oxygen atom, and one sulfur atom, resulting in a molecular weight of 146.25 daltons. The structural arrangement features a pentanone backbone with both methyl and methylthio substitutions at the 4-position, creating a quaternary carbon center that significantly influences the compound's chemical behavior.

The chemical significance of this compound extends to its classification as a volatile sulfur compound, a category of molecules known for their potent olfactory properties and low detection thresholds. The presence of the sulfur atom in the methylthio group contributes to the compound's characteristic sulfurous odor profile, while the ketone functionality provides additional chemical reactivity. This dual functionality positions the compound as an important representative of organosulfur ketones, a class of molecules that frequently exhibit significant biological and sensory activities.

Table 1: Chemical Properties of this compound

Research Importance and Scope

The research significance of this compound spans multiple scientific disciplines, establishing it as a compound of considerable academic and industrial interest. In analytical chemistry, the compound serves as a crucial marker in volatile profiling studies, particularly in wine analysis where gas chromatography-mass spectrometry techniques have been optimized specifically for its detection and quantification. The compound's presence in wine matrices has led to its incorporation in comprehensive volatile compound libraries, where it represents one of fourteen ketones identified among 225 volatile compounds in Indian wine profiles.

Flavor and fragrance chemistry represents another significant research domain where this compound has garnered substantial attention. The compound's designation as FEMA number 3376 and JECFA number 500 reflects its approved status as a flavoring ingredient in food applications. Research has demonstrated its natural occurrence in blackcurrant leaf absolute, where it contributes to the characteristic fruity and metallic nuances associated with this botanical extract. The compound's extremely low usage levels, typically ranging from 0.001 to 0.005 percent in perfume formulations, underscore its potency and the precision required in analytical methodologies.

Olfactory research has identified this compound as one of three major odor components in cat urine, alongside 3-mercapto-3-methylbutanol and 4-methoxy-2-methyl-2-butanethiol. This identification has contributed to broader understanding of mammalian scent marking and territorial behavior studies. The compound's dual perception as both a blackcurrant aroma and a urine-like odor illustrates the complex relationship between molecular structure and human olfactory perception, making it a valuable subject for psychophysical olfactory research.

Table 2: Research Applications and Natural Occurrence

The compound's role in fermentation science has emerged through studies of Saccharomyces cerevisiae strains, where sulfur compound production during winemaking processes has been systematically investigated. These research efforts have contributed to understanding yeast metabolism pathways and their influence on final product aroma profiles. The methodological challenges associated with detecting sulfur compounds at very low concentrations have driven innovations in extraction techniques, including ultrasound-assisted emulsification-dispersive liquid-liquid microextraction methods specifically optimized for sulfur compound analysis.

属性

IUPAC Name |

4-methyl-4-methylsulfanylpentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14OS/c1-6(8)5-7(2,3)9-4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHANVOSHQILVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C)(C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066905 | |

| Record name | 2-Pentanone, 4-methyl-4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

78.00 °C. @ 15.00 mm Hg | |

| Record name | 4-Methyl-4-(methylthio)-2-pentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037621 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.964 | |

| Record name | 4-(Methylthio)-4-methyl-2-pentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/119/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

23550-40-5 | |

| Record name | 4-(Methylthio)-4-methyl-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23550-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-4-(methylthio)-2-pentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023550405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentanone, 4-methyl-4-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentanone, 4-methyl-4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-4-(methylthio)pentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-4-(METHYLTHIO)-2-PENTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G69HK72Q3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methyl-4-(methylthio)-2-pentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037621 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

Catalytic Dehydrogenation of Waste Residue Mixtures

One of the most detailed and industrially relevant methods for preparing 4-methylthio-4-methyl-2-pentanone involves catalytic dehydrogenation of a mixture derived from waste and residual liquors from chemical enterprises, particularly those producing anti-aging agents such as N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD).

Process Overview:

- Feedstock : Waste and residual liquor containing mixtures of 4-methyl-2-amylalcohol and 4-methyl-2-pentanone.

- Step 1: Reduced Pressure Distillation

- Two-stage distillation to remove light and heavy components.

- Conditions:

- First distillation tower still temperature: 110–150 °C (optimal 110–120 °C).

- Internal pressure: -0.07 to -0.10 MPa.

- Second distillation tower still temperature: 120–140 °C (optimal 125 °C).

- Internal pressure: -0.07 to -0.10 MPa.

- Step 2: Catalytic Dehydrogenation

- High-temperature evaporation of feed followed by catalytic dehydrogenation.

- Catalyst: Copper-zinc system with composition:

- Cupric oxide (CuO): 25–50 wt%

- Zinc oxide (ZnO): 45–70 wt%

- Aluminium sesquioxide (Al2O3): 2–8 wt%

- Reactor: Calandria-type fixed-bed reactor.

- Operating conditions:

- Temperature: 180–250 °C (preferably 190–230 °C).

- Pressure: 0.01–0.20 MPa.

- Liquid hourly space velocity (LHSV): 0.2–2.0 h⁻¹ (preferably 0.2–1.0 h⁻¹).

- Step 3: Product Separation

- Two-stage separation to remove light components and refine 4-methyl-2-pentanone.

- Conditions for light component removal tower:

- Still temperature: 115–125 °C.

- Top pressure: 3.5–5.0 kPa.

- Top temperature: 86–88 °C.

- Conditions for 4-methyl-2-pentanone refining tower:

- Still temperature: 120–140 °C.

- Top temperature: 116.5–117.5 °C.

Advantages:

- Utilizes waste and residual liquors, reducing environmental discharge.

- Produces high-value 4-methyl-2-pentanone with high purity.

- The product is suitable for synthesizing 6PPD anti-aging agents without compromising quality.

- The process is relatively simple to operate and economically beneficial.

Summary Table: Catalytic Dehydrogenation Process Parameters

| Stage | Parameter | Range/Value |

|---|---|---|

| Reduced Pressure Distillation (1st tower) | Still Temp. | 110–150 °C (optimal 110–120 °C) |

| Pressure | -0.07 to -0.10 MPa | |

| Reduced Pressure Distillation (2nd tower) | Still Temp. | 120–140 °C (optimal 125 °C) |

| Pressure | -0.07 to -0.10 MPa | |

| Catalytic Dehydrogenation | Catalyst Composition (wt%) | CuO: 25–50; ZnO: 45–70; Al2O3: 2–8 |

| Temperature | 180–250 °C (optimal 190–230 °C) | |

| Pressure | 0.01–0.20 MPa | |

| LHSV | 0.2–2.0 h⁻¹ (optimal 0.2–1.0 h⁻¹) | |

| Product Separation (Light Removal) | Still Temp. | 115–125 °C |

| Top Pressure | 3.5–5.0 kPa | |

| Top Temp. | 86–88 °C | |

| Product Separation (Refining) | Still Temp. | 120–140 °C |

| Top Temp. | 116.5–117.5 °C |

Data adapted from a 2011 patent detailing industrial preparation from waste residues.

Preparation via Aldol Condensation and Subsequent Transformations

While direct preparation methods for this compound are limited in literature, related ketones such as 4-hydroxy-4-methyl-2-pentanone are typically synthesized via aldol condensation of acetone under catalysis. This method provides insight into potential synthetic routes involving carbonyl chemistry.

Key Points:

- Aldol condensation of acetone molecules catalyzed by mixed catalysts such as treated ion exchange resin and magnesium hydroxide.

- The process involves steam heating of acetone, cooling acetone steam to 0–40 °C, and reacting in a continuous distillation reactor.

- Reaction stops when distillation still temperature reaches 120 °C.

- The product is purified by distillation to obtain high-purity 4-hydroxy-4-methyl-2-pentanone.

- Advantages include shorter reaction times, energy savings, fewer side reactions, and no need for phosphoric acid or phthalic anhydride additives, reducing environmental hazards.

Though this method is for 4-hydroxy-4-methyl-2-pentanone, analogous sulfur substitution reactions could be adapted for synthesizing this compound by introducing sulfur-containing reagents or thiolation steps post-aldol condensation.

化学反应分析

Types of Reactions

4-Methylthio-4-methyl-2-pentanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding alcohols.

Substitution: Various substituted ketones depending on the nucleophile used.

科学研究应用

Applications in Flavor and Fragrance Industry

4-Methylthio-4-methyl-2-pentanone is primarily used as a flavoring agent due to its unique organoleptic properties. It imparts a green, metallic, and sulfurous note, making it suitable for various food products.

Usage in Food Products

- Bakery and Confectionery : Used at concentrations of 2 ppm to enhance flavor profiles.

- Frozen Dairy Products : Applied at 1 ppm to improve taste.

- Meat Products : Incorporated at 1 ppm for flavor enhancement.

- Beverages : Utilized at similar low concentrations to add complexity to the flavor profile .

Analytical Chemistry

A notable application of this compound is in analytical chemistry for detecting sulfur compounds in wines. A study optimized ultrasound-assisted emulsification-dispersive liquid-liquid microextraction techniques using this compound, significantly enhancing the detection capabilities of gas chromatography-mass spectrometry (GC-MS) for food safety and quality control .

Safety Assessments

The safety profile of this compound has been evaluated in various studies. According to the RIFM (Research Institute for Fragrance Materials) assessment, the compound's safety was analyzed concerning its potential carcinogenic effects. While some studies indicated possible carcinogenic activity in high doses, the overall risk assessment concluded that it is safe for use in fragrance and flavor applications when used within regulatory limits .

Case Studies

-

Optimization of Extraction Techniques :

- Study : Silva et al. (2010) demonstrated the effectiveness of using this compound in optimizing extraction methods for sulfur compounds in wines.

- Findings : The study revealed that the application of this compound improved sensitivity and accuracy in detecting sulfur-related off-flavors, which are critical for wine quality assessment.

-

Flavor Profile Enhancement :

- Industry Application : Various food manufacturers have reported successful incorporation of this compound into their products, leading to enhanced sensory experiences without compromising safety standards.

Regulatory Status

The compound is compliant with several international regulations regarding food safety and fragrance use. It meets the requirements set by the FDA and European regulations concerning food additives and flavoring agents .

作用机制

The mechanism of action of 4-Methylthio-4-methyl-2-pentanone involves its interaction with various molecular targets:

Olfactory Receptors: Its sulfurous odor is detected by olfactory receptors in the nasal cavity.

Enzymatic Pathways: It can be metabolized by enzymes in the liver, leading to the formation of sulfoxides and sulfones.

相似化合物的比较

Structural Analogs with Sulfur Functional Groups

4-Mercapto-4-methylpentan-2-one (CAS: 19872-52-7, FEMA 3997)

- Structure : Replaces the methylthio (-S-CH₃) group with a mercapto (-SH) group.

- Properties : The -SH group increases reactivity (e.g., susceptibility to oxidation) and imparts a stronger odor typical of thiols .

- Applications: Used in flavorings requiring intense sulfurous notes, such as meat or coffee flavorants .

3-Mercapto-2-pentanone (CAS: 67633-97-0, FEMA 3300)

- Structure : Features a mercapto group at the 3-position and a ketone at the 2-position.

- Properties : Altered positional isomerism affects volatility and solubility compared to 4-methylthio derivatives.

- Applications : Employed in fruity or tropical flavor profiles .

4-Methyl-4-(methylthio)pentan-2-one vs. 4-Hydroxy-4-methyl-2-pentanone

- 4-Hydroxy-4-methyl-2-pentanone (): Replaces the thioether with a hydroxyl (-OH) group.

- Key Differences :

Non-Sulfur Analogs

Methyl Isobutyl Ketone (MIBK) (CAS: 108-10-1)

- Structure : Lacks sulfur; structure is 4-methylpentan-2-one (C₆H₁₂O).

- Properties :

- Applications : Primarily an industrial solvent, incompatible with strong oxidizers and bases .

- Toxicity: Classified as a chronic hazard with suspected carcinogenicity, unlike the food-safe 4-methylthio derivative .

4-Methyl-1-phenyl-2-pentanone (CAS: 5349-62-2, FEMA 2740)

- Structure : Incorporates a phenyl group instead of sulfur.

- Applications : Used in spicy or floral fragrance compositions .

Comparative Data Table

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Functional Group | FEMA | Key Applications |

|---|---|---|---|---|---|---|

| 4-Methylthio-4-methyl-2-pentanone | 23550-40-5 | C₇H₁₄OS | 146.25 | Thioether | 3376 | Food flavoring, perfumes |

| 4-Mercapto-4-methylpentan-2-one | 19872-52-7 | C₆H₁₂OS | 132.22 | Mercapto | 3997 | Meat/coffee flavors |

| Methyl Isobutyl Ketone (MIBK) | 108-10-1 | C₆H₁₂O | 100.16 | Ketone | N/A | Industrial solvent |

| 4-Hydroxy-4-methyl-2-pentanone | Not provided | C₆H₁₂O₂ | 116.16 | Hydroxyl | N/A | Chemical intermediate |

生物活性

4-Methylthio-4-methyl-2-pentanone, also known as 2-pentanone, 4-methyl- or by its CAS Registry Number 23550-40-5, is a compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the existing research.

This compound is a thioketone with a molecular formula of C6H12OS. It is characterized by the presence of a methylthio group which contributes to its unique odor profile and potential biological interactions.

1. Modulation of TRPM8 Channels

Research has indicated that this compound acts as a modulator of TRPM8 (transient receptor potential melastatin 8) channels, which are involved in thermosensation and pain perception. A patent document describes the compound's effectiveness in enhancing the activity of these channels, suggesting potential applications in pain relief and sensory modulation .

2. Toxicological Studies

Toxicological assessments have revealed significant findings regarding the compound's safety profile. In studies conducted on Fischer 344/N rats and B6C3F1 mice, exposure to high doses resulted in renal mesenchymal cell tumors and chronic nephropathy, particularly in male rats. The incidence of mononuclear cell leukemia was also noted but was deemed statistically significant only at high doses . These findings underscore the importance of understanding the dose-response relationship and the potential carcinogenic effects associated with prolonged exposure.

3. Metabolic Pathways

The metabolic fate of this compound has been explored through studies that analyzed gene expression changes in liver tissues following exposure. Notably, an increase in cytochrome P450 enzymes (specifically CYP2B10) was observed, indicating that the compound may influence metabolic processes related to drug metabolism and detoxification .

Case Study 1: Flavor Release Mechanism

A study investigating the flavor release from foods identified this compound as one of the key odorants exhaled during consumption. The research employed mass spectrometry techniques to monitor real-time changes in volatile compounds released from food products, highlighting the compound's role in flavor perception .

Case Study 2: Fragrance Ingredient Safety Assessment

The Research Institute for Fragrance Materials (RIFM) conducted a safety assessment on this compound as a fragrance ingredient. The assessment focused on its potential allergenic properties and overall safety for use in consumer products. The findings indicated that while the compound is generally recognized as safe at low concentrations, further studies are warranted to fully elucidate its long-term effects on human health .

Summary of Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。